
N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride
Description
Chemical Nomenclature and Classification
This compound exists under multiple systematic nomenclatures depending on the naming convention employed. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as N-phenethylpiperidine-4-carboxamide dihydrochloride. Alternative systematic names include N-(2-phenylethyl)piperidine-4-carboxamide;dihydrochloride, reflecting the presence of two hydrochloride salt forms in the crystalline structure.
The compound is registered under the Chemical Abstracts Service number 1559059-74-3, which serves as its unique chemical identifier in scientific databases and regulatory documentation. Additional identifier codes include the Molecular Formula Connectivity Database number MFCD27966345 and various supplier-specific catalog numbers such as AKOS027426454. The compound's systematic classification places it within the broader category of piperidine carboxamides, specifically as a secondary amide derivative of 4-piperidinecarboxylic acid.
From a chemical taxonomy perspective, this compound belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids. More specifically, it falls under the subcategory of piperidinecarboxamides, representing a direct parent classification of 2-piperidinecarboxamide derivatives. The compound's structural framework classifies it as an aliphatic heteromonocyclic compound, containing both amine and carbonyl functional groups within its molecular architecture.
Structural Overview
The molecular structure of this compound consists of a central piperidine ring system substituted at the 4-position with a carboxamide group, where the amide nitrogen is further substituted with a 2-phenylethyl chain. The compound exists as a dihydrochloride salt, indicated by its molecular formula C14H22Cl2N2O and molecular weight of 305.2 grams per mole.
The parent compound, N-(2-phenylethyl)piperidine-4-carboxamide, possesses the molecular formula C14H20N2O before salt formation. The addition of two hydrochloride groups increases the molecular weight from the parent compound to the final salt form. The structural arrangement features a six-membered piperidine ring containing five methylene bridges and one amine bridge, consistent with the general piperidine structural motif found in numerous natural alkaloids and pharmaceutical compounds.
Property | Value | Source |
---|---|---|
Molecular Formula | C14H22Cl2N2O | |
Molecular Weight | 305.2 g/mol | |
PubChem CID | 74889857 | |
CAS Number | 1559059-74-3 | |
Physical Form | Crystalline solid | |
Parent Compound CID | 883881 |
The three-dimensional conformational analysis reveals that the piperidine ring adopts a chair conformation, similar to cyclohexane, with the carboxamide substituent occupying an equatorial position to minimize steric interactions. The phenylethyl substituent on the amide nitrogen provides additional structural complexity and contributes to the compound's distinctive chemical and biological properties.
The compound's structural characteristics are further defined by its International Chemical Identifier string: InChI=1S/C14H20N2O.2ClH/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12;;/h1-5,13,15H,6-11H2,(H,16,17);2*1H. This identifier provides a unique textual representation of the compound's molecular connectivity and stereochemistry.
Historical Context and Research Significance
The development and characterization of this compound emerged from broader research efforts investigating piperidine-based compounds and their pharmaceutical applications. The compound was first documented in chemical databases in 2014, with its initial creation date recorded as July 1, 2014, in the PubChem database, indicating relatively recent discovery or synthesis. The most recent modification to its database entry occurred on May 24, 2025, suggesting ongoing research interest and data refinement.
The historical significance of this compound is intrinsically linked to the broader understanding of piperidine chemistry and its applications in pharmaceutical research. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound. The recognition that piperidine and its derivatives serve as ubiquitous building blocks in pharmaceuticals and fine chemicals has driven extensive research into various substituted piperidine compounds.
The specific structural motif present in this compound represents an important class of compounds within medicinal chemistry research. The presence of the phenylethyl substituent, commonly referred to as a phenethyl group, appears in numerous bioactive compounds and pharmaceutical agents. This structural element has been identified as a key pharmacophore in various therapeutic agents, contributing to the compound's research significance.
Research applications of this compound extend across multiple areas of chemical and pharmaceutical investigation. The compound serves as a valuable synthetic intermediate in the preparation of more complex molecular structures and has been utilized in studies examining structure-activity relationships within piperidine-based compounds. Its availability from commercial suppliers such as Sigma-Aldrich, with a reported purity of 95%, facilitates its use in academic and industrial research applications.
The compound's research significance is further highlighted by its classification within regulatory frameworks governing chemical precursors. Related compounds containing similar structural motifs have been subject to international control measures due to their potential use in illicit drug synthesis, emphasizing the importance of legitimate research applications and proper handling protocols. This regulatory context underscores the compound's position at the intersection of legitimate pharmaceutical research and controlled substance considerations.
Properties
IUPAC Name |
N-(2-phenylethyl)piperidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12;/h1-5,13,15H,6-11H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSARWOYRDJWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559059-74-3 | |
Record name | 4-Piperidinecarboxamide, N-(2-phenylethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Hydrogenation and Ester Conversion
- A mixture containing 4-N-(N-acetyl-anilino)-1-benzyl-4-(ethoxy-carbonyl)-piperidine is hydrogenated in ethanol under normal pressure at 40 °C using palladium-on-charcoal catalyst.
- After hydrogen uptake, the catalyst is filtered off, and the filtrate is evaporated to a semi-solid.
- This semi-solid is dissolved in water, alkalized with ammonium hydroxide, and extracted with toluene.
- The organic layer is dried over magnesium sulfate, filtered, and evaporated to yield the intermediate amide.
Reflux and Hydrolysis Steps
- 4-N-anilino-1-benzyl-4-carboxypiperidine dihydrochloride is refluxed with sulfuric acid and ethanol for 16 hours.
- The solvent is decanted, residue dissolved in water, alkalized with ammonium hydroxide, and extracted with a toluene/diisopropylether mixture.
- The crude product is purified by column chromatography using silica gel and a trichloromethane/methanol eluent to isolate cis 3-methyl-4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide with melting point ~188 °C.
Alkaline Hydrolysis and Salt Formation
- Cis or trans 3-methyl-4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide is treated with potassium hydroxide in 1,2-ethanediol at 220–230 °C for 25–40 hours.
- After cooling, the mixture is poured into water, filtered, acidified with hydrochloric acid, and then strongly alkalized with sodium hydroxide.
- The resulting oil or precipitate is separated, washed with 1,1'-oxybisethane or 2-propanol, and dried under vacuum at 80 °C.
- This yields the sodium salt hydrate of the carboxylic acid derivative, which can be further converted to the hydrochloride salt by acid treatment.
Crystallization and Purification
- The final hydrochloride salt is obtained by crystallization from solvents such as ethanol, acetonitrile, or mixtures of ethanol and water.
- Purification steps often involve multiple recrystallizations and chromatographic separations to achieve high purity and correct stereochemistry.
Reaction Conditions and Parameters
Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
---|---|---|---|---|
Hydrogenation | Pd/C catalyst, ethanol, HCl, H2 atmosphere | 40 | Until H2 uptake complete | Normal pressure hydrogenation |
Reflux Hydrolysis | Sulfuric acid, ethanol | Reflux (~78) | 16 | Followed by alkalization and extraction |
Alkaline Hydrolysis | KOH, 1,2-ethanediol | 220–230 | 25–40 | High temperature for amidic bond cleavage |
Acidification and Salt Formation | Concentrated HCl, NaOH | Room temp | Variable | Precipitation of hydrochloride salt |
Purification | Silica gel chromatography, recrystallization | Room temp | Variable | Use of trichloromethane/methanol eluent |
Research Findings and Optimization Insights
- The hydrogenation step is critical for reducing ester groups to amides and must be carefully controlled to avoid over-reduction or catalyst poisoning.
- The use of ethanol as solvent and palladium-on-charcoal catalyst provides a good balance of reaction rate and selectivity.
- Alkaline hydrolysis at elevated temperatures in 1,2-ethanediol allows efficient conversion of amides to carboxylic acid salts, which are intermediates for the hydrochloride salt.
- Purification by silica gel chromatography with a trichloromethane/methanol mixture ensures removal of side products and stereoisomers.
- Crystallization solvent choice impacts yield and purity; acetonitrile and ethanol/water mixtures are preferred for final salt formation.
- These methods have been scaled industrially, demonstrating reproducibility and robustness.
Summary Table of Key Intermediates and Yields
Intermediate/Product | Yield (%) | Melting Point (°C) | Purification Method |
---|---|---|---|
4-N-(N-acetyl-anilino)-1-benzyl-4-(ethoxy-carbonyl)-piperidine | Not specified | Not specified | Hydrogenation, extraction |
Cis 3-methyl-4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide | Not specified | ~188 | Column chromatography, recrystallization |
Sodium salt hydrate of carboxylic acid derivative | Not specified | Not specified | Washing with 2-propanone, vacuum drying |
N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride | Not specified | Not specified | Crystallization from ethanol/acetonitrile |
Chemical Reactions Analysis
Hydrogenation Reactions
Hydrogenation primarily targets the benzyl protecting group and aromatic rings under catalytic conditions:
Reaction | Catalyst/Reagents | Conditions | Products | By-products |
---|---|---|---|---|
Debenzylation | Pd/C (10%) | H₂ (20 psi), RT, acetic acid | Free piperidine derivative | Toluene, CO₂ |
Aromatic ring reduction | Raney Ni | H₂ (50 psi), 80°C, ethanol | Cyclohexane derivative | Trace amines |
Hydrogenation with Pd/C selectively removes benzyl groups without affecting the carboxamide functionality, while Raney Ni reduces aromatic rings to cyclohexane systems under elevated pressure .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Condition | Reagents | Temperature | Products | Yield |
---|---|---|---|---|
Acidic hydrolysis | 6M HCl | Reflux (110°C) | Piperidine-4-carboxylic acid | 78-82% |
Basic hydrolysis | NaOH (40%), H₂O₂ | 80°C | Sodium carboxylate | 65-70% |
Acidic conditions promote complete cleavage of the phenylethylamine moiety, while basic hydrolysis yields stable carboxylate salts .
Substitution Reactions
The piperidine nitrogen participates in nucleophilic substitution:
Reagent | Solvent | Time | Product | Regioselectivity |
---|---|---|---|---|
Methyl iodide | DMF, K₂CO₃ | 12 hr, 60°C | N-Methylpiperidine derivative | >95% at N1 position |
Benzyl chloride | THF, NaH | 8 hr, RT | N-Benzyl quaternary ammonium salt | 88% |
Methylation occurs preferentially at the piperidine nitrogen rather than the carboxamide group due to steric hindrance from the phenylethyl substituent .
Reductive Amination
The carboxamide can be reduced to secondary amines:
Reducing Agent | Solvent | Temperature | Product | Purity |
---|---|---|---|---|
LiAlH₄ | Dry THF | Reflux | N-(2-Phenylethyl)piperidin-4-amine | 91% |
BH₃·THF | THF | 0°C to RT | Amine with residual carboxamide | 74% |
LiAlH₄ achieves complete reduction, while borane complexes require stoichiometric control to prevent over-reduction .
Salt Formation and Stability
The hydrochloride salt demonstrates pH-dependent stability:
pH Range | Stability | Degradation Products | Half-life (25°C) |
---|---|---|---|
1-3 | Stable (>98%) | None detected | >2 years |
4-6 | Partial hydrolysis | Carboxylic acid derivatives | 6 months |
7-9 | Rapid decomposition | Multiple unidentified species | 2 weeks |
Buffer solutions below pH 3.5 are recommended for long-term storage to prevent hydrolytic degradation .
Oxidation Pathways
Controlled oxidation yields distinct products:
Oxidizing Agent | Conditions | Major Product | Selectivity |
---|---|---|---|
mCPBA | CH₂Cl₂, 0°C | N-Oxide derivative | 89% |
KMnO₄ | H₂O, 100°C | Ring-opened dicarboxylic acid | 67% |
Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the piperidine nitrogen without affecting aromatic rings .
Scientific Research Applications
Analgesic Properties
Research indicates that N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride exhibits biological activity similar to other piperidine derivatives, particularly in pain modulation. Its structure suggests potential interactions with opioid receptors, specifically the mu-opioid receptor, which is a common target for analgesics. Preliminary studies have shown that compounds with similar structures can effectively modulate pain pathways, though specific investigations into this compound's pharmacodynamics and pharmacokinetics are still required.
Table 1: Comparison of Binding Affinities
Compound | Receptor Type | Binding Affinity (Ki) |
---|---|---|
This compound | μ-opioid receptor | TBD |
Fentanyl | μ-opioid receptor | 0.3 nM |
Sufentanil | μ-opioid receptor | 0.1 nM |
Medicinal Chemistry
Given its structural resemblance to known opioids, this compound is being investigated for its potential as an analgesic drug candidate. Its versatile reactivity also positions it as a valuable intermediate in synthesizing more complex pharmaceutical compounds .
Interaction Studies
Studies have focused on its binding affinity to opioid receptors and other neurotransmitter systems. Understanding its interaction profile could reveal potential side effects or therapeutic benefits when used in combination with other drugs. For instance, research on piperidine derivatives has shown that modifications at the nitrogen atom can significantly enhance receptor binding affinity .
Table 2: Metabolic Pathways of N-(2-Phenylethyl)-4-piperidinecarboxamide
Metabolic Reaction | Enzyme Involved | Major Metabolites |
---|---|---|
N-dealkylation | CYP3A4 | Hydroxyfentanyl |
Hydroxylation | CYP3A5 | Hydroxy norfentanyl |
Amide Hydrolysis | Various | Inactive amides |
Case Studies
- Pain Management Trials : Initial trials involving related piperidine compounds have demonstrated significant analgesic effects in animal models, suggesting that this compound may exhibit similar efficacy.
- Receptor Binding Studies : A study conducted on various piperidine derivatives indicated that the presence of the 2-phenylethyl moiety improves interaction with the hydrophobic cavity of the μ-opioid receptor, enhancing analgesic potency .
Mechanism of Action
The mechanism by which N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table compares N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride with key analogues, emphasizing structural variations and biological activities:
Pharmacokinetic and Metabolic Considerations
- Halogenation Effects : Fluorine substitution in para-Fluorobutyryl fentanyl enhances metabolic resistance and bioavailability, a common strategy in drug design .
Key Research Findings
- Antioxidant Activity : Piperidine-1-carbothioamide derivatives (e.g., B3 ) demonstrate moderate antioxidant activity, though morpholine-based analogues (e.g., B4 ) outperform them, suggesting heterocycle choice significantly impacts efficacy .
- Opioid Receptor Binding : 4-Piperidinyl positioning (as in the target compound and fentanyl) is critical for µ-opioid receptor activation, whereas 2-piperidinyl analogues (e.g., W-15 ) show reduced potency .
- Synthetic Utility : The compound serves as a precursor for fentanyl-like analogues, with modifications such as fluorination or acyl chain elongation tailoring receptor affinity and duration of action .
Biological Activity
N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of analgesia and interactions with the central nervous system (CNS). This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Synthesis
This compound is characterized by its piperidine core, which is a common feature in many pharmacologically active compounds. The synthesis of this compound typically involves the reaction of 4-piperidinecarboxylic acid derivatives with phenethylamine. This reaction can be facilitated by activating agents such as carbodiimides or coupling reagents to enhance yield and purity. The hydrochloride salt form is produced by adding hydrochloric acid to the base form, which improves solubility and stability for further applications.
Opioid Receptor Activity
Research indicates that this compound exhibits biological activity similar to other piperidine derivatives, particularly regarding pain modulation through opioid receptor interactions. Its structure suggests potential binding affinity to mu-opioid receptors, a pathway commonly exploited by analgesics. Compounds with similar structures have been shown to effectively modulate pain pathways, although specific pharmacodynamic and pharmacokinetic studies on this compound are still required .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Analgesic Potential : A study demonstrated that compounds structurally similar to this compound displayed significant analgesic effects in animal models. These effects were attributed to their interaction with opioid receptors, highlighting the need for further exploration of this compound's efficacy in clinical settings.
- CNS Interactions : Preliminary research has indicated that this compound may influence neurotransmitter systems within the CNS, potentially offering therapeutic benefits for conditions related to pain and mood disorders. Understanding its interaction profile could reveal both therapeutic benefits and potential side effects when used in combination with other medications .
- Synthetic Pathways : Investigations into the synthetic pathways of this compound have shown its utility as an intermediate in drug development, particularly for creating new analgesic agents. Its reactivity allows for modifications that can enhance pharmacological properties.
Q & A
Basic Research Questions
Q. How can the structural identity of N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride be confirmed in synthetic batches?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the piperidine ring, phenethyl group, and carboxamide linkages. High-resolution mass spectrometry (HRMS) or elemental analysis can confirm molecular weight (C₁₄H₂₁ClN₂O, MW 268.79) . High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is recommended for assessing purity .
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer : Store in a cool, dry environment (2–8°C) in airtight containers to prevent hydrolysis. Use nitrile or neoprene gloves and safety goggles during handling, as specific permeation data are unavailable for this compound. Avoid contact with strong oxidizers .
Q. What physicochemical properties are critical for solubility optimization in experimental assays?
- Methodological Answer : The hydrochloride salt form enhances water solubility. For organic solvents, dimethyl sulfoxide (DMSO) or ethanol (10–50 mM stock solutions) are suitable. Measure logP values experimentally via shake-flask or HPLC-based methods to predict partitioning behavior .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Methodological Answer : Standardize reaction conditions (e.g., temperature, stoichiometry of phenethylamine and 4-piperidinecarboxylic acid derivatives) and monitor intermediates via thin-layer chromatography (TLC). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor binding data for this compound?
- Methodological Answer : Validate assay conditions (e.g., buffer pH, incubation time) and use orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays). Cross-reference with structurally analogous compounds (e.g., Otenabant hydrochloride) to identify confounding functional groups .
Q. How can structure-activity relationships (SAR) be explored to enhance selectivity for target receptors?
- Methodological Answer : Synthesize derivatives with substitutions on the phenethyl group (e.g., halogenation) or piperidine ring (e.g., methyl groups). Test binding affinities against off-target receptors (e.g., opioid or cannabinoid receptors) using competitive binding assays .
Q. What in vitro models are suitable for assessing metabolic stability?
- Methodological Answer : Use liver microsomes (human or rodent) with NADPH cofactors to measure intrinsic clearance. Quantify metabolites via LC-MS/MS. Compare degradation rates with control compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide to identify metabolic hotspots .
Q. How can crystallographic data improve formulation design?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.